Methyl 2,6-difluorobenzoate
Overview
Description
Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . The specific interactions with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that it may be used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3h-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid . The downstream effects of these pathways are subjects of ongoing research.
Result of Action
It is known that it may be used in the synthesis of certain compounds . The specific effects of these compounds are subjects of ongoing research.
Preparation Methods
Methyl 2,6-difluorobenzoate can be synthesized through the esterification of 2,6-difluorobenzoic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
2,6-Difluorobenzoic acid+MethanolH2SO4Methyl 2,6-difluorobenzoate+Water
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 2,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to 2,6-difluorobenzoic acid using aqueous sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,6-difluorobenzoate is utilized in scientific research for various applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Methyl 2,6-difluorobenzoate can be compared with other fluorinated aromatic esters, such as:
- Methyl 2-fluorobenzoate
- Methyl 3,4-difluorobenzoate
- Methyl 2,5-difluorobenzoate
The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which influences its reactivity and interaction with biological targets. This positioning can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2,6-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPFLTKQLFSKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333831 | |
Record name | Methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13671-00-6 | |
Record name | Methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,6-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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